molecular formula C11H9IS B14571313 Thiophene, 3-iodo-5-methyl-2-phenyl- CAS No. 61285-26-5

Thiophene, 3-iodo-5-methyl-2-phenyl-

Cat. No.: B14571313
CAS No.: 61285-26-5
M. Wt: 300.16 g/mol
InChI Key: WDSOWKHLWJWDAF-UHFFFAOYSA-N
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Description

Thiophene, 3-iodo-5-methyl-2-phenyl- (C11H9IS) is a substituted thiophene derivative featuring a sulfur-containing aromatic ring with substituents at positions 2 (phenyl), 3 (iodo), and 5 (methyl). This compound belongs to a class of heterocyclic molecules widely studied for their electronic, medicinal, and material science applications. The iodine atom introduces significant steric and electronic effects, while the phenyl and methyl groups modulate solubility, reactivity, and biological interactions .

Properties

CAS No.

61285-26-5

Molecular Formula

C11H9IS

Molecular Weight

300.16 g/mol

IUPAC Name

3-iodo-5-methyl-2-phenylthiophene

InChI

InChI=1S/C11H9IS/c1-8-7-10(12)11(13-8)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

WDSOWKHLWJWDAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C2=CC=CC=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

On an industrial scale, thiophene derivatives can be synthesized by cyclization of butane, butadiene, or butenes with sulfur. Another method involves heating a mixture of sodium succinate and phosphorus trisulfide (P2S3), yielding thiophene derivatives with moderate efficiency .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: Thiophene derivatives undergo electrophilic substitution reactions due to the electron-rich nature of the thiophene ring.

    Oxidation Reactions: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction Reactions: Reduction of thiophene derivatives can lead to the formation of dihydrothiophenes.

Major Products

The major products formed from these reactions include halogenated thiophenes, nitrothiophenes, sulfoxides, sulfones, and dihydrothiophenes .

Mechanism of Action

The mechanism of action of thiophene, 3-iodo-5-methyl-2-phenyl- involves its interaction with molecular targets through electrophilic substitution and oxidative addition reactions. The presence of iodine and phenyl groups enhances its reactivity, allowing it to participate in various chemical pathways .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

  • 3-Bromo-5-methyl-2-phenylthiophene : Bromine’s smaller atomic radius compared to iodine may reduce steric hindrance but lower polarizability, impacting reactivity in cross-coupling reactions .

Physicochemical Properties

Substituents critically influence physicochemical parameters:

Compound Molecular Weight (g/mol) LogP (Predicted) Melting Point (°C) Key Properties
3-Iodo-5-methyl-2-phenyl- 292.16 ~3.5 120–125 (est.) High polarizability due to iodine; moderate solubility in organic solvents
3-Bromo-5-methyl-2-phenyl- 251.12 ~3.2 110–115 Lower molecular weight; higher reactivity in Suzuki couplings
3-Chloro-5-methyl-2-phenyl- 206.70 ~2.9 95–100 Reduced steric bulk; faster metabolic degradation

Antimicrobial and Antiparasitic Activity

  • Thiophene–thiazolidine hybrids exhibit anti-Trypanosoma cruzi activity (IC50: 2.4 µM) via cruzain inhibition, attributed to sulfur’s interaction with enzyme active sites . The iodine substituent in 3-iodo-5-methyl-2-phenyl-thiophene may enhance binding affinity through halogen bonding, though this requires experimental validation.
  • Triazole- and benzimidazole-substituted thiophenes show broad-spectrum antimicrobial activity. The methyl and phenyl groups in the target compound may improve membrane permeability, while iodine could extend half-life by resisting CYP450-mediated oxidation .

Computational Insights

  • Petra/Osiris/Molinspiration (POM) analyses of similar thiophenes suggest that electron-withdrawing groups (e.g., iodine) at position 3 optimize pharmacophore sites for antibacterial activity .
  • Docking studies indicate that bulky substituents like iodine may hinder binding to shallow enzyme pockets but enhance interactions with hydrophobic regions .

Q & A

Q. How to design a robust experimental workflow for novel thiophene derivatives?

  • Framework :

Synthetic Planning : Prioritize modular routes (e.g., late-stage iodination) .

Characterization Cascade : Sequence NMR → IR → SCXRD to validate structure .

Data Cross-Check : Align computational predictions (DFT) with experimental results early to flag anomalies .

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